molecular formula C18H16N2O6S2 B2959413 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034336-42-8

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2959413
CAS No.: 2034336-42-8
M. Wt: 420.45
InChI Key: KYINBKOPNRSPGM-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O6S2 and its molecular weight is 420.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antioxidant Properties

Researchers have synthesized derivatives related to the mentioned compound, exploring their potential in antibacterial and antiurease activities, along with antioxidant properties. For instance, a study involved the synthesis of certain 1,2,4-Triazole Schiff base and amine derivatives, showing effective antiurease and antioxidant activities (Sokmen et al., 2014). This suggests that the structural framework of the mentioned compound could be beneficial in developing new antibacterial agents and antioxidants.

Ocular Hypotensive Activity

Compounds with a similar sulfonamide moiety have been studied for their utility as inhibitors of ocular carbonic anhydrase, which could be valuable in treating glaucoma. One study highlighted derivatives of benzo[b]thiophene-2-sulfonamide, showing significant ocular hypotensive effects in preclinical models, suggesting potential applications in glaucoma treatment (Graham et al., 1989).

Synthesis of Heterocyclic Compounds

The quest for new heterocyclic compounds with potential antibacterial properties led to the synthesis of several novel derivatives containing a sulfonamido moiety. Such compounds demonstrated high antibacterial activities, indicating the chemical framework's utility in creating new antibacterial agents (Azab et al., 2013).

Construction of 2-Sulfonylbenzo[b]furans

In a study focused on the efficient construction of 2-sulfonylbenzo[b]furans from readily available precursors, a novel synthetic protocol was developed, enabling access to a series of products with potential applications in material science and pharmaceuticals (Li & Liu, 2014).

Sulfonamide Hybrids with Biological Activity

Sulfonamide hybrids, combining sulfonamides with various heterocyclic moieties, have shown a wide variety of biological activities. This review presents recent advances in designing sulfonamide hybrids, highlighting their significance in medicinal chemistry (Ghomashi et al., 2022).

Mechanism of Action

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-20-14-9-13(4-5-15(14)26-17(20)21)28(23,24)19-11-18(22,12-6-7-25-10-12)16-3-2-8-27-16/h2-10,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINBKOPNRSPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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